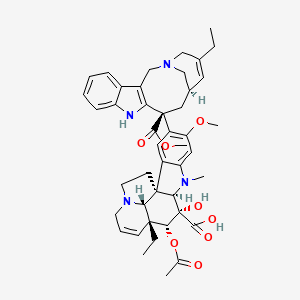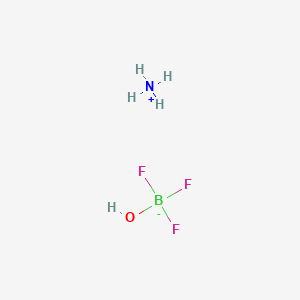
(S)-Hesperetin Benzyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Hesperetin Benzyl Ether is a derivative of hesperetin, a flavonoid commonly found in citrus fruits. This compound is characterized by the presence of a benzyl ether group attached to the hesperetin molecule. Flavonoids like hesperetin are known for their antioxidant, anti-inflammatory, and potential anticancer properties. The addition of a benzyl ether group can modify the compound’s solubility, stability, and biological activity, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hesperetin Benzyl Ether typically involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism. For this compound, the process begins with the deprotonation of hesperetin using a strong base such as sodium hydride (NaH) to form the alkoxide ion. This alkoxide ion then reacts with benzyl bromide to form the desired ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ether synthesis can be applied. Industrial production would likely involve large-scale Williamson ether synthesis, utilizing efficient mixing and temperature control to ensure high yields and purity. The use of continuous flow reactors could also be considered to enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Hesperetin Benzyl Ether can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) in dry ether or sodium borohydride (NaBH_4) in methanol.
Substitution: Sodium methoxide (NaOCH_3) in methanol or ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-Hesperetin Benzyl Ether has several scientific research applications:
Chemistry: Used as a model compound to study ether synthesis and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of (S)-Hesperetin Benzyl Ether involves its interaction with various molecular targets and pathways. The benzyl ether group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes. Once inside the cell, it can exert its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Modulating signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hesperetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Naringenin Benzyl Ether: Another flavonoid derivative with similar modifications.
Quercetin Benzyl Ether: A benzyl ether derivative of quercetin, another well-known flavonoid.
Uniqueness
(S)-Hesperetin Benzyl Ether is unique due to the specific placement of the benzyl ether group, which can significantly alter its solubility, stability, and biological activity compared to its parent compound and other similar derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1403990-90-8 |
|---|---|
Molekularformel |
C₂₃H₂₀O₆ |
Molekulargewicht |
392.4 |
Synonyme |
(2S)-2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)
